molecular formula C12H15BrClNO2 B13398286 (2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13398286
M. Wt: 320.61 g/mol
InChI Key: VQPVLELHKLHPIT-UHFFFAOYSA-N
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Description

(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (3-bromophenyl)methylamine and a suitable pyrrolidine derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide or a carboxylating agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: Researchers use the compound to study its potential biological activities, such as its effects on enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of (2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. Additionally, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPVLELHKLHPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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